molecular formula C24H28N4O5 B2451712 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 443730-41-4

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2451712
CAS No.: 443730-41-4
M. Wt: 452.511
InChI Key: QHJWOPNQDOKTBP-UHFFFAOYSA-N
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Description

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H28N4O5 and its molecular weight is 452.511. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5/c1-15-12-20-22(24(29)28(15)7-6-27-8-10-32-11-9-27)21(18(14-25)23(26)33-20)17-13-16(30-2)4-5-19(17)31-3/h4-5,12-13,21H,6-11,26H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWOPNQDOKTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C20H24N4O3
  • Molecular Weight: 368.43 g/mol

The presence of multiple functional groups such as amino, methoxy, and carbonitrile contributes to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

1. Anticancer Activity

A series of derivatives related to this compound have been synthesized and evaluated for their anticancer properties. The compound has demonstrated:

  • Inhibition of Cancer Cell Proliferation: It was tested against various human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated a notable reduction in cell viability with IC50 values ranging from 0.04 to 0.4 μM for specific derivatives .
  • Mechanism of Action: The anticancer activity is attributed to its ability to disrupt microtubule formation, leading to centrosome de-clustering and G2/M cell cycle arrest. This mechanism was particularly evident in melanoma cells .

2. Anti-Angiogenic Effects

The compound also exhibited anti-angiogenic properties both in vitro and in vivo. It was shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis. This effect was confirmed through assays measuring endothelial cell migration and tube formation .

Case Studies

Several studies have specifically focused on the biological activities of compounds related to the pyrano[3,2-c]pyridine scaffold:

  • Study on Antiproliferative Activities:
    • A derivative was tested against eight human tumor cell lines, showing varied specificity and potency. For example, one analog demonstrated an IC50 value of 0.15 μM against EA.hy926 endothelial cells while being inactive against other cell lines .
  • Evaluation of Toxicity:
    • In a comparative study with standard chemotherapeutics like Vinblastine and Colchicine, the compound displayed lower toxicity towards normal cell lines (HFL-1 and WI-38) while maintaining efficacy against cancerous cells .

Data Table: Biological Activity Summary

Activity TypeCell Line TestedIC50 Value (μM)Mechanism of Action
AnticancerMCF-70.4Microtubule disruption
AnticancerHCT-1160.04G2/M cell cycle arrest
Anti-AngiogenicEA.hy9260.15Inhibition of endothelial migration
Toxicity AssessmentHFL-1 (Normal)>100Minimal toxicity

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrano[3,2-c]pyridine core in this compound?

  • The core structure can be synthesized via multicomponent reactions (MCRs) under reflux conditions. For example, ethanol with ammonium acetate as a catalyst and malononitrile as a cyclization agent has been used in analogous pyrano-pyridine syntheses. Reaction optimization should focus on solvent choice, temperature (reflux vs. room temperature), and catalyst loading to improve yield and purity .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Use a combination of 1H NMR (to confirm proton environments, e.g., δ 3.08–7.39 for methyl, morpholinoethyl, and aromatic protons) and 13C NMR (to identify carbonyl carbons at δ ~160 and nitrile carbons at δ ~113–120). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+Na]+) with <2 ppm error .

Q. What physicochemical properties (e.g., logP, solubility) are computationally predicted for this compound?

  • Computational tools predict XLogP ≈ 3 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of ~71.9 Ų , suggesting limited blood-brain barrier permeability. Solubility in polar aprotic solvents (e.g., DMSO) is favored due to the nitrile and morpholino groups .

Advanced Research Questions

Q. How do substituents at the 2,5-dimethoxyphenyl and morpholinoethyl positions influence biological activity?

  • Comparative studies on analogs (e.g., 3-chlorophenyl or 3-fluorophenyl substituents) show that electron-donating groups (e.g., methoxy) enhance antiproliferative activity by modulating electron density and binding affinity to kinase targets. The morpholinoethyl group improves solubility and pharmacokinetics via hydrogen bonding .

Q. What mechanistic insights exist for the compound’s antiproliferative effects?

  • Preliminary data suggest inhibition of tubulin polymerization or kinase signaling pathways (e.g., EGFR/VEGFR). Advanced studies should include enzymatic assays (IC50 determination) and cellular models (apoptosis markers like caspase-3 activation) to elucidate targets .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Contradictions in NMR peaks (e.g., δ 4.55 for CH vs. δ 4.38 in analogs) may arise from solvent polarity (DMSO-d6 vs. CDCl3) or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. What computational methods are suitable for studying SAR in derivatives of this compound?

  • Density functional theory (DFT) can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) against crystallized kinase structures (PDB IDs) identifies key binding interactions .

Q. How do reaction conditions (e.g., ionic liquid catalysts) impact yield and stereochemistry?

  • Ionic liquids like [Et3NH][HSO4] enhance MCR efficiency by stabilizing intermediates and reducing side reactions. Kinetic studies under varied temperatures and catalyst concentrations can optimize enantiomeric excess (ee) for chiral centers .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., ethanol as a solvent) to reduce environmental impact .
  • Biological Assays : Include positive controls (e.g., doxorubicin for antiproliferative studies) and validate results across multiple cell lines .
  • Data Reproducibility : Document solvent batch effects and NMR calibration standards to mitigate variability .

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